molecular formula C20H17ClN4S B7834968 4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-[(1-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE

4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-[(1-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE

Cat. No.: B7834968
M. Wt: 380.9 g/mol
InChI Key: RNXCACIQWFMABA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-[(1-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE is a complex organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a chlorophenyl group, a methylthio group, and a phenylethylamino group attached to a pyrimidine ring

Properties

IUPAC Name

4-(4-chlorophenyl)-2-methylsulfanyl-6-(1-phenylethylamino)pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4S/c1-13(14-6-4-3-5-7-14)23-19-17(12-22)18(24-20(25-19)26-2)15-8-10-16(21)11-9-15/h3-11,13H,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXCACIQWFMABA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC(=NC(=C2C#N)C3=CC=C(C=C3)Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-[(1-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as chlorophenyl and methylthio-substituted compounds.

    Introduction of the Phenylethylamino Group: This step involves the reaction of the pyrimidine intermediate with a phenylethylamine derivative under controlled conditions.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-[(1-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-[(1-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-[(1-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine
  • 4-(4-Chlorophenyl)-6-[(1-phenylethyl)amino]pyrimidine
  • 2-(Methylthio)-6-[(1-phenylethyl)amino]pyrimidine

Uniqueness

4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-[(1-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE is unique due to the presence of the carbonitrile group, which imparts distinct chemical properties and reactivity. This compound’s combination of functional groups makes it a versatile molecule for various applications in research and industry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.